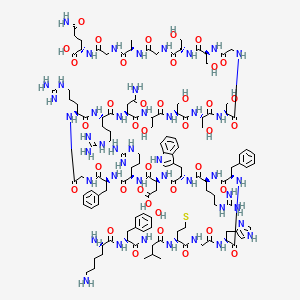![molecular formula C17H28N2OSi B598549 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198097-37-8](/img/structure/B598549.png)
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity . They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .
Molecular Structure Analysis
The molecular structure of pyridine-based compounds can be analyzed using various spectroscopic techniques . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .
Chemical Reactions Analysis
Pyridine-containing drug-like molecules are often problematic due to limited selectivity in late-stage functionalization . Various strategies have been developed to address this selectivity issue .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine-based compounds can be analyzed using various techniques . These properties can include solubility, stability, melting point, boiling point, and others .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- This compound serves as a precursor in the synthesis of complex heterocyclic structures, leveraging its reactive sites for nucleophilic addition reactions. For instance, indolyl and pyrrolyl Grignard reagents have been shown to add to 1-acyl salts of similar compounds, yielding diastereomeric 2,3-dihydro-4-pyridones with potential biological activity (J. Kuethe & D. Comins, 2004).
Formation of Fused Heterocycles
- The chemistry of pyrrolo[2,3-b]pyridine derivatives, including those derived from 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is critical for the formation of fused heterocycles. These compounds have been utilized in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of the core structure in generating biologically relevant frameworks (H. A. A. El-Nabi, 2004).
Novel Synthetic Routes
- Research has demonstrated innovative synthetic routes to pyrrolylpyridines from alkynes and isothiocyanates, highlighting the compound's role in facilitating new chemical transformations. These studies provide insights into the synthesis of structurally diverse heterocycles, underscoring the compound's utility in expanding the toolkit of organic synthesis (N. A. Nedolya et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHYRFQHFARDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673630 |
Source


|
| Record name | 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-37-8 |
Source


|
| Record name | 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)





![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)
